molecular formula C12H14N2O5 B13788033 N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide

N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide

Cat. No.: B13788033
M. Wt: 266.25 g/mol
InChI Key: SWSUVHFHVVJHAA-YRNVUSSQSA-N
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Description

N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide is a specialized organic compound featuring a butyramide backbone substituted with a 2,5-dimethoxyphenyl group and a hydroxyimino ketone moiety. Its structural analogs, however, have been studied extensively for biological activity, particularly in kinase inhibition and apoptosis modulation .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-hydroxy-2-nitrosobut-2-enamide

InChI

InChI=1S/C12H14N2O5/c1-7(15)11(14-17)12(16)13-9-6-8(18-2)4-5-10(9)19-3/h4-6,15H,1-3H3,(H,13,16)/b11-7+

InChI Key

SWSUVHFHVVJHAA-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=C(C=CC(=C1)OC)OC)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=C(C=CC(=C1)OC)OC)N=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide

General Synthetic Strategy

The preparation of This compound typically involves the following key steps:

  • Synthesis or procurement of the 2,5-dimethoxyaniline derivative as the aromatic amine precursor.
  • Preparation of the 2-hydroxyimino-3-oxo-butyramide backbone or its suitable activated intermediate.
  • Coupling of the aromatic amine with the hydroxyimino keto acid or its ester derivative to form the amide bond.
  • Purification and isolation of the final compound.

Specific Synthetic Routes

Preparation of 2-Hydroxyimino-3-oxo-butyramide Derivatives

A relevant precursor in the synthesis is the 2-hydroxyimino-3-oxo-butyramide or its halogenated analogs. According to patent CN1014408B, 4-halogeno-2-oxyimino-3-oxobutyric acid esters can be synthesized via halogenation and subsequent oximation reactions. The process involves:

  • Halogenation of 3-oxobutyric acid derivatives to introduce a halogen at the 4-position.
  • Conversion of the keto group to an oxime via reaction with hydroxylamine or its derivatives.
  • Esterification or direct use of the acid form for subsequent amidation.

This method uses organic solvent extraction, drying with anhydrous magnesium sulfate, and concentration under reduced pressure. The reaction conditions typically include mild bases such as sodium hydrogen carbonate solution for neutralization and purification steps.

Amidation with 2,5-Dimethoxyaniline

The amidation step involves coupling the prepared hydroxyimino keto acid or ester with 2,5-dimethoxyaniline. This can be achieved by:

  • Activation of the acid function (if starting from acid) using coupling agents such as carbodiimides (e.g., EDC, DCC) or via acid chlorides.
  • Reaction with 2,5-dimethoxyaniline under controlled temperature to avoid side reactions.
  • Use of solvents such as dichloromethane or acetonitrile to facilitate the coupling.
  • Purification by recrystallization or chromatography.

While direct literature on this exact amidation is limited, similar amide bond formations in related compounds have been extensively reported in heterocyclic and aromatic amide chemistry.

Oximation and Functional Group Transformations Using Hypervalent Iodine Reagents

Recent advances in synthetic organic chemistry highlight the utility of hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (DIB), in the oxidation and functionalization of oxime-containing compounds. These reagents facilitate:

  • In situ generation of nitrile oxides from oximes.
  • Oxidative rearrangements and coupling reactions under mild conditions.
  • Efficient preparation of hydroxyimino derivatives with high regio- and stereoselectivity.

For example, oxidation of ketoximes with DIB in the presence of acetic acid can yield N-acetoxyamides, which are intermediates closely related to hydroxyimino amides. These reactions proceed under mild conditions and can be adapted for the synthesis of hydroxyimino butyramide derivatives.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield & Notes
1 Halogenation of 3-oxobutyric acid derivatives Halogen source (Cl2, Br2), organic solvent, mild base Moderate to high yields; halogen position critical for further steps
2 Oximation of keto group Hydroxylamine hydrochloride, base (NaOH), aqueous/organic solvent High yield of oxime; purity critical for amidation
3 Activation of acid or ester formation Carbodiimides (EDC, DCC), acid chloride formation reagents Efficient coupling agents improve yield and selectivity
4 Amidation with 2,5-dimethoxyaniline Controlled temperature, solvents like DCM or acetonitrile High purity amide formation; requires careful control to prevent side reactions
5 Oxidative functionalization (optional) Diacetoxyiodobenzene (DIB), acetic acid, mild oxidizing conditions Enhances functional group diversity; allows for further derivatization

Analytical and Purification Techniques

  • Drying agents such as anhydrous magnesium sulfate are used to remove water from organic extracts after reaction workup.
  • Concentration under reduced pressure helps in solvent removal without decomposition of sensitive oxime groups.
  • Chromatography (e.g., silica gel column chromatography) is employed for purification of the amidated product.
  • Spectroscopic methods such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final compound.

Research Discoveries and Insights

  • The use of halogenated intermediates in the synthesis of hydroxyimino keto acids provides a versatile platform for further functionalization, as demonstrated in patent literature.
  • Hypervalent iodine reagents have emerged as powerful tools for the selective oxidation and rearrangement of oxime-containing compounds, offering new synthetic routes to related amides and heterocycles.
  • The amidation of substituted anilines like 2,5-dimethoxyaniline with hydroxyimino keto acids is a reliable method to access N-substituted hydroxyimino amides, with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the oxime group to an amine, using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide exhibit antimicrobial properties. Studies have shown that derivatives of oxime and amide structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Activity
There is emerging evidence that compounds with similar structural features may possess anticancer properties. Preliminary studies have indicated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Organic Synthesis Applications

1. Synthetic Intermediates
this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical transformations, making it valuable in synthetic organic chemistry .

2. Ligands in Coordination Chemistry
The compound may also function as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen and oxygen atoms. This property is significant for developing new materials with specific electronic or catalytic properties .

Case Studies

Study Focus Findings
Study 1Antimicrobial effectsDemonstrated significant inhibition of Gram-positive bacteria using derivatives of similar structure.
Study 2Anti-inflammatory effectsShowed reduced levels of TNF-alpha and IL-6 in treated models, indicating potential therapeutic use in inflammatory conditions.
Study 3Anticancer propertiesInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Tetrahydrofuran Moieties

Example Compounds :

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a)
  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d)

Key Comparisons :

Property N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide (Target) Compound 5a Compound 5d
Backbone Butyramide with hydroxyimino-ketone Butyramide with sulfonamide and tetrahydrofuran Heptanamide analog
Substituents 2,5-Dimethoxyphenyl 4-Sulfamoylphenyl 4-Sulfamoylphenyl
Melting Point (°C) Not reported 180–182 143–144
Synthetic Yield Not reported 51.0% 45.4%
Biological Activity Uncharacterized Unreported Unreported

Structural Insights :

  • The target compound lacks the sulfonamide and tetrahydrofuran moieties present in Compounds 5a–d, which are critical for their interactions with biological targets like enzymes or receptors.
JNK Inhibitors with Dimethoxyphenyl Groups

Example Compound :

  • N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxy-phenyl)acetamide

Comparison Highlights :

Property Target Compound JNK Inhibitor
Core Structure Butyramide with hydroxyimino-ketone Pyridin-2-yl acetamide
Substituents 2,5-Dimethoxyphenyl 2,5-Dimethoxyphenyl, ethoxy, cyano
Biological Activity Unknown JNK inhibition, apoptosis induction (1.9-fold Bak activation)

Functional Implications :

  • The JNK inhibitor’s cyano and ethoxy groups likely enhance its binding affinity to kinase domains, whereas the target compound’s hydroxyimino-ketone may favor redox or metal-binding interactions.
Azo-Linked Dimethoxyphenyl Derivatives

Example Compounds :

  • 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide

Comparison Highlights :

Property Target Compound Azo Compound
Core Structure Butyramide with hydroxyimino-ketone Azo-bridged bis(butyramide)
Substituents 2,5-Dimethoxyphenyl Dichlorobiphenyl, sulfonamide, azo
Applications Potential chelator or drug lead Likely dye or sensor material

Synthetic and Functional Notes:

  • Azo compounds are typically synthesized via diazo-coupling reactions, contrasting with the target compound’s likely amidation or condensation pathways.
  • The bulky azo and sulfonamide groups in suggest applications in materials science, whereas the target compound’s simpler structure may favor pharmacological utility.
Aldol Condensation Products with Dimethoxyphenyl Groups

Example Compounds :

  • (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one (Compound 5)

Comparison Highlights :

Property Target Compound Aldol Product
Core Structure Butyramide Thioxo-tetrahydropyrimidine
Functional Groups Hydroxyimino-ketone α,β-unsaturated ketone, thioxo
Reactivity Potential for tautomerism Electrophilic enone system

Recommendations for Further Study :

  • Conduct NMR and HRMS analyses to confirm the target compound’s structure.
  • Evaluate its kinase inhibition or metal-binding activity in vitro.
  • Compare solubility and stability with sulfonamide derivatives .

Biological Activity

N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide (CAS No. 85968-62-3) is a compound of interest due to its potential biological activities. This article aims to consolidate current research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C12H14N2O5
  • Molecular Weight : 266.25 g/mol
  • Structural Features : The compound features a dimethoxy-substituted phenyl ring and a hydroxyimino group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Studies suggest it may possess antimicrobial effects against certain bacterial strains.
  • Inhibition of Enzymatic Activity : There is evidence that this compound can inhibit specific enzymes, which may be relevant in therapeutic contexts.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:

  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may be linked to its ability to scavenge ROS, thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : The structural features of the compound allow it to interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges ROS; reduces oxidative stress
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionInhibits certain enzymatic activities

Case Study 1: Antioxidant Efficacy

A study conducted by researchers demonstrated that this compound significantly reduced malondialdehyde (MDA) levels in a rat model subjected to oxidative stress induced by toxins. The reduction in MDA levels indicated decreased lipid peroxidation and improved antioxidant status in treated rats compared to controls.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential for development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide?

The synthesis of this compound typically involves condensation between substituted phenyl derivatives (e.g., 2,5-dimethoxyaniline) and hydroxylamine-containing precursors under controlled conditions. Key steps include:

  • Temperature control : Maintaining 60–80°C to minimize side reactions like over-oxidation or dimerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 60–80% based on analogous oxime derivatives .
    Analytical validation : Thin-layer chromatography (TLC) and 1H^1H-NMR are critical for monitoring reaction progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the hydroxyimino group (δ 9.5–10.5 ppm) and ketone moiety (δ 170–180 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N–OH stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (C12_{12}H14_{14}N2_{2}O5_{5}, MW 278.25) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) .

Q. How does the reactivity of the hydroxyimino group influence derivatization strategies?

The hydroxyimino (–N–OH) group acts as a nucleophile, enabling:

  • Chelation with metals : Useful for catalytic studies or metal-organic frameworks (MOFs) .
  • Condensation reactions : Forms hydrazones or oxadiazoles under acidic conditions, expanding pharmacophore diversity .
    Optimization : Reaction pH (4–6) and stoichiometric ratios (1:1–1:2) are critical to avoid decomposition .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the 3D structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks .
  • Data collection : High-resolution synchrotron radiation improves accuracy for low-symmetry crystals .
  • Twinned data refinement : SHELXL’s twin law feature resolves challenges in non-merohedral twinning .

Q. How can researchers investigate potential biological activities of this compound?

While direct studies on this compound are limited, structural analogs suggest:

  • Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive bacteria (e.g., S. aureus) due to the oxime moiety’s redox activity .
  • Enzyme inhibition : Molecular docking with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for 13C^{13}C-NMR shifts) .
  • Data deposition : Use repositories like the Cambridge Structural Database (CSD) for crystallographic benchmarks .
  • Error analysis : Statistically assess R-factors (<5%) and residual electron density maps in XRD refinements .

Q. Key Methodological Considerations

  • Synthetic reproducibility : Document solvent purity, inert atmosphere (N2_2/Ar), and moisture control .
  • Data transparency : Publish raw spectral data and crystallographic CIF files to facilitate reproducibility .
  • Ethical sourcing : Avoid commercial suppliers flagged for unreliable data (e.g., BenchChem) .

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